N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a piperazine moiety
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Cellular Effects
It is known that furan derivatives have broadened scope in remedying various dispositions in clinical medicines .
Molecular Mechanism
Furan derivatives have been found to act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide typically involves multiple steps. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the laboratory procedures and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Piperazine derivatives: Known for their wide range of biological activities, including antihistamine and antipsychotic effects.
Uniqueness
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide is a synthetic compound notable for its potential therapeutic applications. This compound integrates a furan moiety, piperazine ring, and methoxyphenyl group, suggesting diverse biological activities. Understanding its biological activity is crucial for evaluating its potential in pharmacological applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide, with a molecular formula of C22H26N4O4. Its structure includes:
- Furan ring : Contributes to its reactivity and potential interactions with biological targets.
- Piperazine moiety : Known for enhancing bioactivity in various drug candidates.
- Methoxyphenyl group : Imparts lipophilicity and may influence binding affinity to receptors.
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives containing piperazine and methoxy groups have shown significant activity against seizures in animal models. The structure-activity relationship (SAR) suggests that the methoxy group enhances the anticonvulsant effect, potentially through modulation of neurotransmitter systems .
Anticancer Potential
Studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, analogs with similar piperazine and phenyl substituents have been shown to inhibit cell proliferation in A-431 and Jurkat cell lines, with IC50 values indicating effective growth inhibition . The presence of hydrophobic contacts in molecular dynamics simulations suggests that the compound may interact favorably with protein targets involved in cancer progression.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of structurally related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances the antimicrobial activity, likely through increased membrane permeability or interaction with bacterial enzymes.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors or enzymes, modulating their activity.
- Enzyme Inhibition : It may inhibit enzymes critical for tumor growth or microbial survival.
- Cellular Uptake : The lipophilic nature due to the methoxy group may facilitate cellular uptake, enhancing bioavailability.
Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant properties of various piperazine derivatives, including those structurally similar to this compound. Results indicated significant protection against seizures in rodent models, correlating with the presence of the methoxyphenyl group .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects on human cancer cell lines, revealing that compounds with similar structures exhibited IC50 values below 10 µM against A-431 cells. The SAR analysis highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | A-431 | 8.5 |
Compound 2 | Jurkat | 6.7 |
N-[2-(furan-2-yl)-...] | A-431 | <10 |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-15(23)20-14-18(19-4-3-13-25-19)22-11-9-21(10-12-22)16-5-7-17(24-2)8-6-16/h3-8,13,18H,9-12,14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSEXWFBINCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.